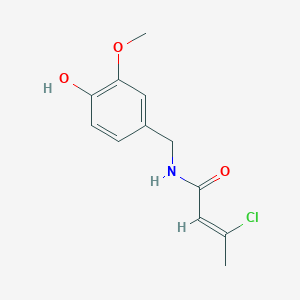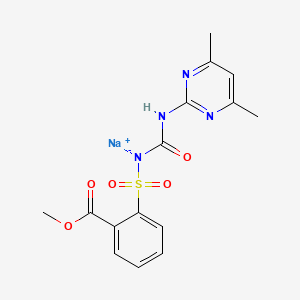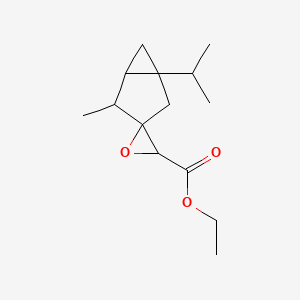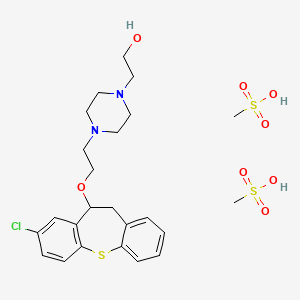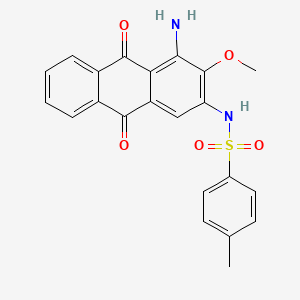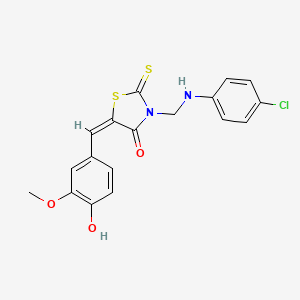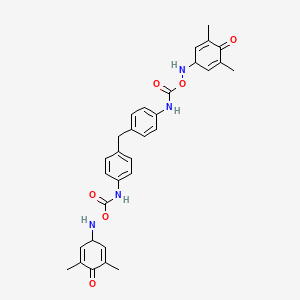
2,6-Dimethyl-1,4-benzoquinone 4,4'-(O,O'-(methylenebis(p-phenyleneiminocarbonyl))dioxime)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzoquinone core substituted with dimethyl groups and linked to a methylenebis(p-phenyleneiminocarbonyl)dioxime moiety. Its molecular formula is C31H28N4O6, and it has a molecular weight of 552.58 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) typically involves the oxidation of 2,6-dimethylphenol in the presence of copper (I) or copper (II) compounds and oxygen . The reaction conditions include using 0.01 to 0.02 molar equivalents of the copper compound. The resulting product is then further reacted with methylenebis(p-phenyleneiminocarbonyl)dioxime under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This would include using industrial-grade reagents, maintaining precise temperature control, and employing efficient purification techniques to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The benzoquinone core allows for substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions at the methyl groups.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated benzoquinone derivatives.
科学的研究の応用
2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) has several applications in scientific research:
作用機序
The mechanism of action of 2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) involves its ability to undergo redox reactions. The benzoquinone core can accept and donate electrons, making it a versatile redox agent. This property allows it to interact with various molecular targets, including enzymes involved in oxidative stress and electron transport chains . The compound’s ability to modulate these pathways makes it a valuable tool in studying redox biology and developing therapeutic agents.
類似化合物との比較
Similar Compounds
2,6-Dimethyl-1,4-benzoquinone: A simpler analog with similar redox properties but lacking the methylenebis(p-phenyleneiminocarbonyl)dioxime moiety.
2,5-Dimethyl-1,4-benzoquinone: Another analog with different substitution patterns, affecting its reactivity and applications.
2,6-Dichloro-1,4-benzoquinone: A halogenated derivative with distinct chemical properties and applications.
Uniqueness
2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) is unique due to its complex structure, which combines the redox-active benzoquinone core with the methylenebis(p-phenyleneiminocarbonyl)dioxime moiety
特性
CAS番号 |
84030-01-3 |
|---|---|
分子式 |
C31H32N4O6 |
分子量 |
556.6 g/mol |
IUPAC名 |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)amino] N-[4-[[4-[[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)amino]oxycarbonylamino]phenyl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C31H32N4O6/c1-18-13-26(14-19(2)28(18)36)34-40-30(38)32-24-9-5-22(6-10-24)17-23-7-11-25(12-8-23)33-31(39)41-35-27-15-20(3)29(37)21(4)16-27/h5-16,26-27,34-35H,17H2,1-4H3,(H,32,38)(H,33,39) |
InChIキー |
OIYSPMYMEABXRN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(C=C(C1=O)C)NOC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)ONC4C=C(C(=O)C(=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


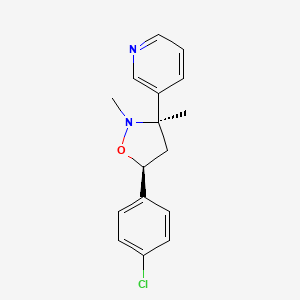


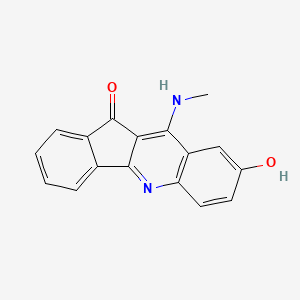
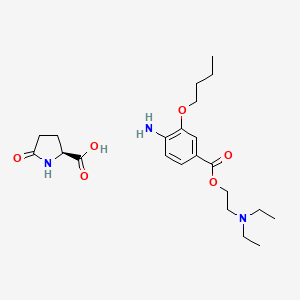
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate](/img/structure/B12705692.png)
